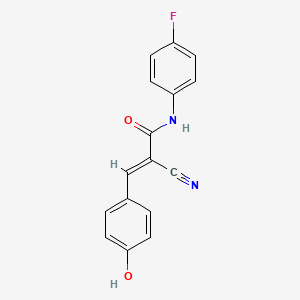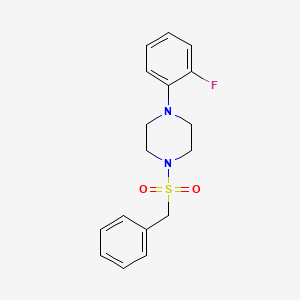![molecular formula C13H11N3S2 B5719119 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide, which is a yellowish-green powder that is soluble in water and ethanol. This compound has been used in various studies to assess cell viability and cytotoxicity, as well as to investigate the mechanism of action of different compounds.
作用機序
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is converted into formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This mechanism is the basis for the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is widely used to assess cell viability and cytotoxicity.
Biochemical and Physiological Effects:
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have no significant biochemical or physiological effects on living cells. It is not metabolized by cells and does not interfere with cellular processes. This makes it a safe and reliable tool for assessing cell viability and cytotoxicity.
実験室実験の利点と制限
One of the main advantages of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is its ease of use and reliability. The 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay is a simple and cost-effective method for assessing cell viability and cytotoxicity. It is also highly sensitive and can detect changes in cell viability at low concentrations of compounds.
However, there are some limitations to the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine. The assay is not suitable for assessing cell proliferation, as it measures only metabolic activity. In addition, the assay is not suitable for use with all cell types, and the results can be affected by factors such as pH and temperature.
将来の方向性
There are many potential future directions for the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in scientific research. One area of interest is the development of new assays and methods for using 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine to assess cell viability and cytotoxicity. Another area of interest is the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in combination with other assays and techniques to gain a more comprehensive understanding of cellular processes.
Overall, 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a valuable tool for scientific research, with a wide range of applications in drug discovery, toxicology, and other fields. Its unique properties make it a reliable and safe method for assessing cell viability and cytotoxicity, and its potential for future research is promising.
合成法
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine can be synthesized by reacting 2-thienyl isothiocyanate with 2-amino-6-methylpyridine in the presence of a base, followed by reaction with thiosemicarbazide and bromine. The resulting compound is then treated with sodium hydroxide to obtain 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine as a yellowish-green powder.
科学的研究の応用
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used in scientific research as a tool for assessing cell viability and cytotoxicity. It is commonly used in assays such as the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is a colorimetric assay that measures the metabolic activity of cells. This assay is widely used in drug discovery and toxicology studies to evaluate the efficacy and safety of different compounds.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-2-6-12(14-9)16-13-15-10(8-18-13)11-5-3-7-17-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGUUFOOMYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-(4-thiophen-2-yl-thiazol-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)



![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)
